

4-Bromo-6,7-dimethoxyquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-6,7-dimethoxyquinoline**

Cat. No.: **B152583**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of **4-Bromo-6,7-dimethoxyquinoline**. The information is curated for professionals in chemical research and drug development, with a focus on providing practical data and methodologies.

Core Chemical Properties

4-Bromo-6,7-dimethoxyquinoline is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. Its physicochemical properties are summarized below.

Property	Value
CAS Number	666734-51-6
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂
Molecular Weight	268.11 g/mol
Appearance	Expected to be a solid at room temperature
Melting Point	Not reported in available literature
Boiling Point	359.2 ± 37.0 °C at 760 mmHg
Density	1.5 ± 0.1 g/cm ³
Flash Point	171.0 ± 26.5 °C
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water.

Spectroscopic Profile

Detailed experimental spectra for **4-Bromo-6,7-dimethoxyquinoline** are not readily available in the public domain. However, based on its chemical structure and data from analogous compounds, a predictive spectroscopic profile can be constructed.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

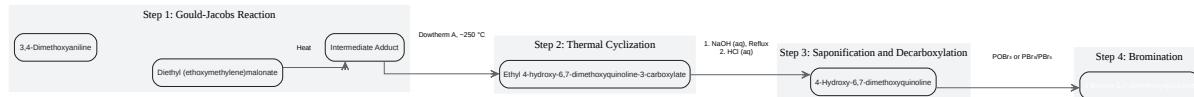
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.5 - 8.7	d	~4.5 - 5.0	H-2
~7.3 - 7.5	d	~4.5 - 5.0	H-3
~7.2 - 7.4	s	-	H-5
~7.0 - 7.2	s	-	H-8
~4.0	s	-	OCH ₃ (C7)
~3.9	s	-	OCH ₃ (C6)

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~155 - 157	C-7
~150 - 152	C-6
~148 - 150	C-2
~145 - 147	C-8a
~138 - 140	C-4
~121 - 123	C-4a
~120 - 122	C-3
~108 - 110	C-5
~100 - 102	C-8
~56.5	OCH ₃ (C7)
~56.0	OCH ₃ (C6)

Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3100 - 3000	Aromatic C-H stretch
~2950 - 2850	Aliphatic C-H stretch (methoxy)
~1600 - 1450	Aromatic C=C and C=N ring stretch
~1275 - 1200	Aryl-O stretch (asymmetric)
~1075 - 1020	Aryl-O stretch (symmetric)
~600 - 500	C-Br stretch


Predicted Mass Spectrometry Data

m/z	Assignment
267/269	[M] ⁺ / [M+2] ⁺ (Molecular ion peak, bromine isotope pattern)
252/254	[M - CH ₃] ⁺
238/240	[M - C ₂ H ₅] ⁺
188	[M - Br] ⁺
159	[M - Br - CHO] ⁺

Synthesis and Reactivity

Synthetic Pathway

4-Bromo-6,7-dimethoxyquinoline can be synthesized from commercially available starting materials. A plausible synthetic route is outlined below, commencing from 3,4-dimethoxyaniline.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Bromo-6,7-dimethoxyquinoline**.

Experimental Protocol: Synthesis of 4-Bromo-6,7-dimethoxyquinoline

Step 1-3: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline

This precursor can be synthesized via the Gould-Jacobs reaction. 3,4-Dimethoxyaniline is reacted with diethyl (ethoxymethylene)malonate, followed by thermal cyclization in a high-boiling solvent like Dowtherm A. The resulting ester is then saponified and decarboxylated under basic conditions, followed by acidic workup to yield 4-hydroxy-6,7-dimethoxyquinoline.

Step 4: Bromination of 4-Hydroxy-6,7-dimethoxyquinoline

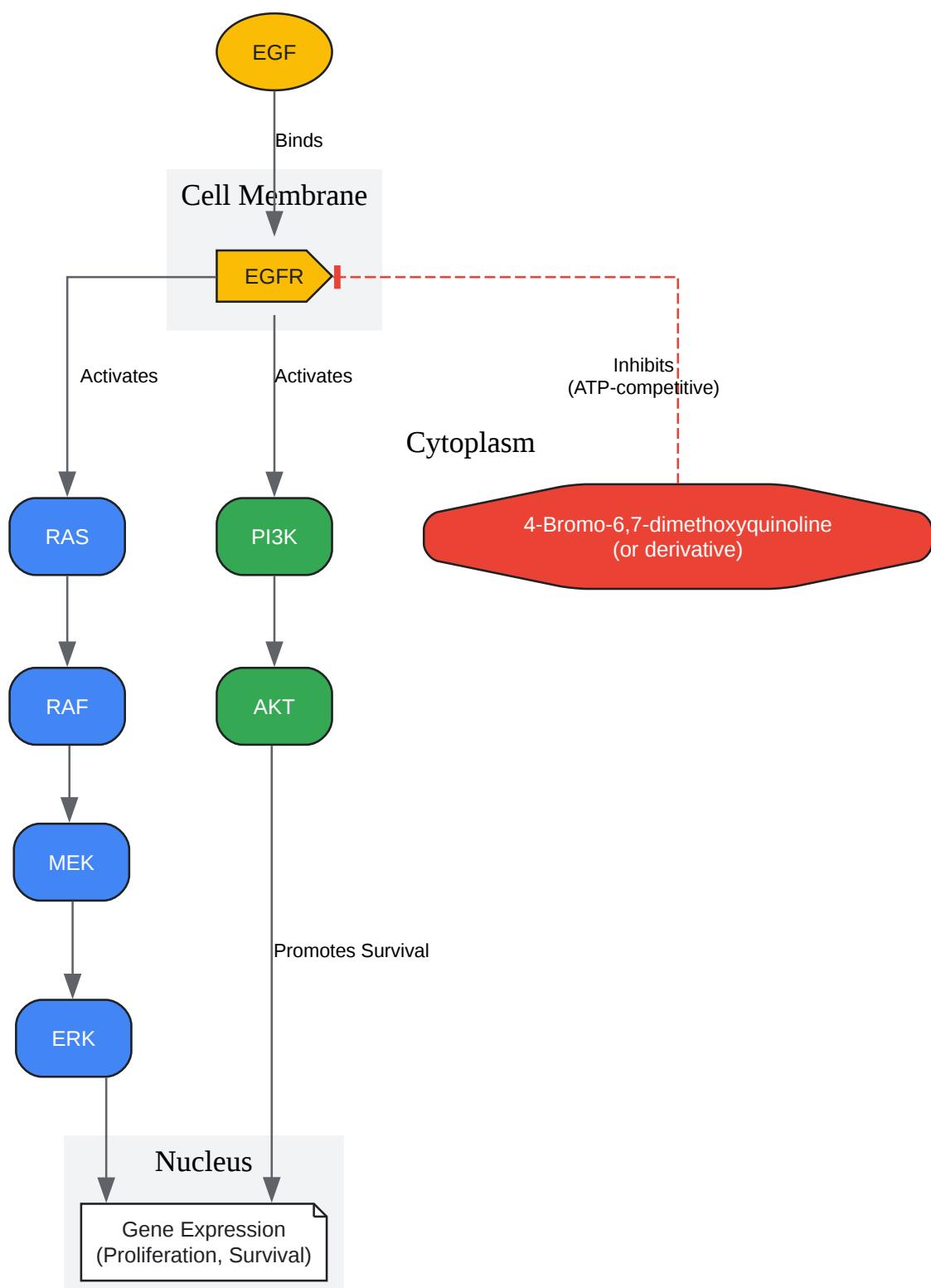
- To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq).
- Add phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq) portion-wise at 0 °C.
- Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

- Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure **4-Bromo-6,7-dimethoxyquinoline**.

Reactivity

The chemical reactivity of **4-Bromo-6,7-dimethoxyquinoline** is primarily dictated by the quinoline ring system and the bromine substituent.

- Nucleophilic Aromatic Substitution: The bromine atom at the 4-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity is key for the synthesis of diverse derivatives.
- Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position.
- C-H Activation/Functionalization: The quinoline core itself can undergo regioselective C-H functionalization, although the existing substituents will influence the position of further reactions.

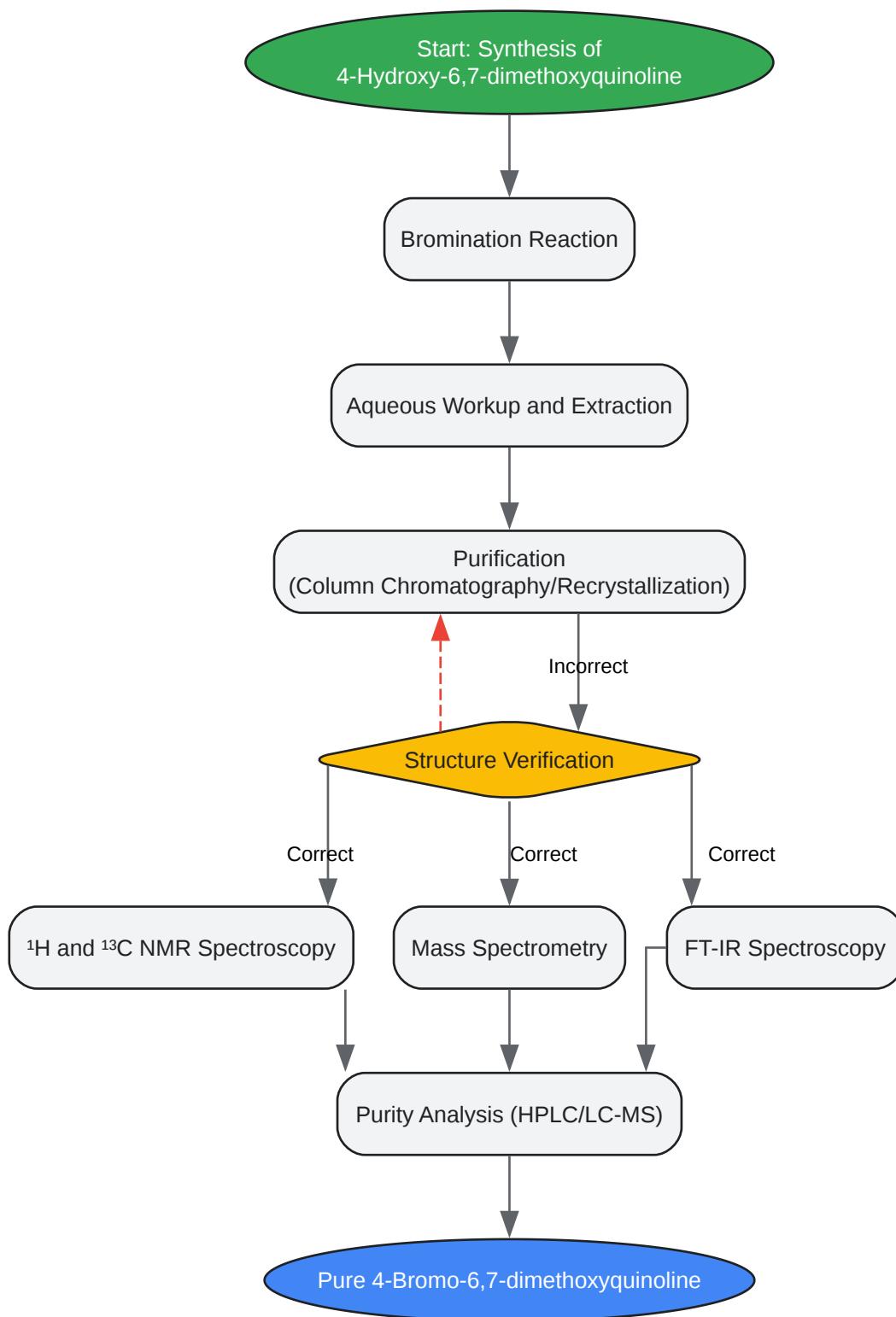

Potential Biological Activity and Signaling Pathways

While direct biological studies on **4-Bromo-6,7-dimethoxyquinoline** are limited, the quinoline scaffold is a cornerstone in the development of various therapeutic agents. Notably, the closely related compound, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, is a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^{[1][2]} This suggests that **4-**

Bromo-6,7-dimethoxyquinoline could serve as a valuable intermediate or scaffold for the design of novel kinase inhibitors.

EGFR Signaling Pathway and Potential Point of Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common feature in many cancers. ATP-competitive inhibitors block the kinase activity of EGFR, thereby inhibiting downstream signaling.


[Click to download full resolution via product page](#)

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental and Developmental Workflows

Synthesis and Characterization Workflow

A logical workflow for the synthesis and characterization of **4-Bromo-6,7-dimethoxyquinoline** and its derivatives is crucial for ensuring the quality and reproducibility of research findings.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization.

This technical guide serves as a foundational resource for researchers interested in the chemical properties and potential applications of **4-Bromo-6,7-dimethoxyquinoline**. The provided data and protocols are intended to facilitate further investigation into this and related compounds in the pursuit of novel scientific discoveries and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Bromo-6,7-dimethoxyquinoline: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152583#4-bromo-6-7-dimethoxyquinoline-chemical-properties\]](https://www.benchchem.com/product/b152583#4-bromo-6-7-dimethoxyquinoline-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com